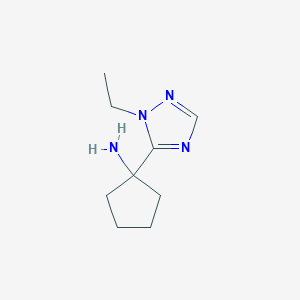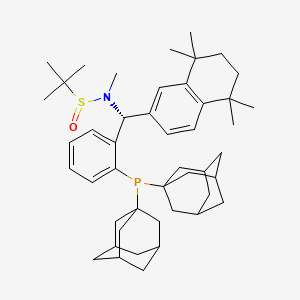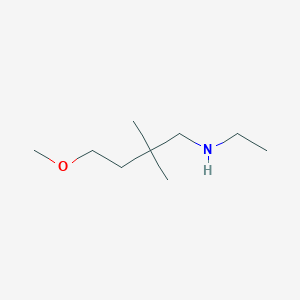
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine typically involves the alkylation of 4-methoxy-2,2-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines .
科学的研究の応用
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine has several applications in scientific research:
作用機序
The mechanism of action of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methoxy groups play a crucial role in modulating its activity and binding affinity . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
類似化合物との比較
Similar Compounds
N,N-dimethylbutanamine: Similar in structure but lacks the ethyl and methoxy groups.
4-methoxy-2,2-dimethylbutan-1-amine: Lacks the ethyl group.
N-ethyl-2,2-dimethylbutan-1-amine: Lacks the methoxy group.
Uniqueness
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its solubility, stability, and interaction with biological targets .
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-5-10-8-9(2,3)6-7-11-4/h10H,5-8H2,1-4H3 |
InChIキー |
TXDUMJFHLJFCQK-UHFFFAOYSA-N |
正規SMILES |
CCNCC(C)(C)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


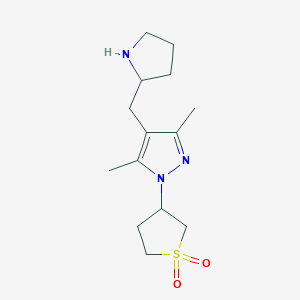
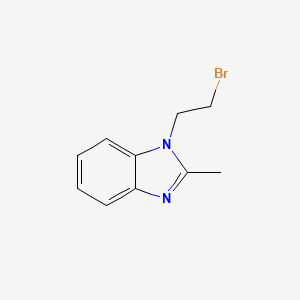
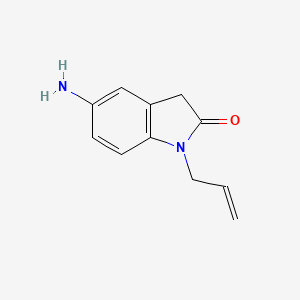
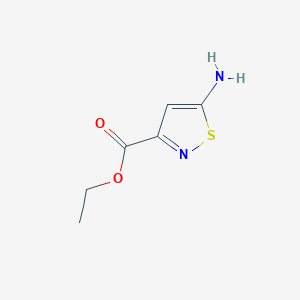




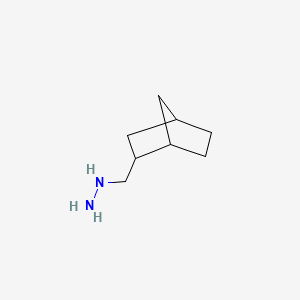
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

